

2-Ethoxy-3-methoxybenzaldehyde: A Versatile Synthon for Modern Organic Synthesis

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Compound of Interest

Compound Name: 2-Ethoxy-3-methoxybenzaldehyde

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde that serves as a highly valuable and versatile starting material in organic synthesis. Its unique substitution pattern, featuring an aldehyde functionality flanked by ethoxy and methoxy groups, provides a scaffold ripe for elaboration into a diverse array of complex molecular architectures. The electron-donating nature of the alkoxy groups influences the reactivity of both the aromatic ring and the aldehyde, making it a key building block for pharmaceuticals, agrochemicals, and specialty materials. This guide details the synthesis, properties, and key synthetic applications of **2-ethoxy-3-methoxybenzaldehyde**, providing researchers with the necessary data and protocols to leverage its full potential.

Synthesis and Properties

While not as commonly available as its isomers, **2-ethoxy-3-methoxybenzaldehyde** can be reliably synthesized from its corresponding phenol, 2-hydroxy-3-methoxybenzaldehyde (o-vanillin), via a standard Williamson ether synthesis. This reaction provides a high yield of the desired product.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

- **Reaction Setup:** To a stirred solution of 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF), add anhydrous potassium carbonate (K_2CO_3 , 1.5 eq).
- **Alkylation:** Add ethyl iodide (EtI) or diethyl sulfate (Et_2SO_4) (1.2 eq) dropwise to the mixture at room temperature.
- **Reaction:** Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Work-up:** After cooling to room temperature, filter off the solid potassium carbonate. Concentrate the filtrate under reduced pressure to remove the solvent.
- **Purification:** Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate. The final product can be purified by column chromatography on silica gel to yield **2-ethoxy-3-methoxybenzaldehyde**.

Physicochemical and Spectroscopic Data

The physical and spectroscopic properties of **2-ethoxy-3-methoxybenzaldehyde** are crucial for its characterization and use in subsequent reactions.

Property	Value
CAS Number	66799-97-1[1]
EINECS Number	266-483-7[1]
Molecular Formula	C ₁₀ H ₁₂ O ₃
Molecular Weight	180.20 g/mol
Appearance	(Predicted) Pale yellow oil or low-melting solid
Boiling Point	(Predicted) ~280-290 °C at 760 mmHg
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): 10.3 (s, 1H, -CHO), 7.4-7.1 (m, 3H, Ar-H), 4.1 (q, 2H, -OCH ₂ CH ₃), 3.9 (s, 3H, -OCH ₃), 1.4 (t, 3H, -OCH ₂ CH ₃)
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): 190.0, 155.0, 150.0, 128.0, 125.0, 118.0, 115.0, 64.5, 56.0, 15.0
IR (KBr, cm ⁻¹)	~2980, 2870, 1685 (C=O stretch), 1580, 1470, 1260, 1140

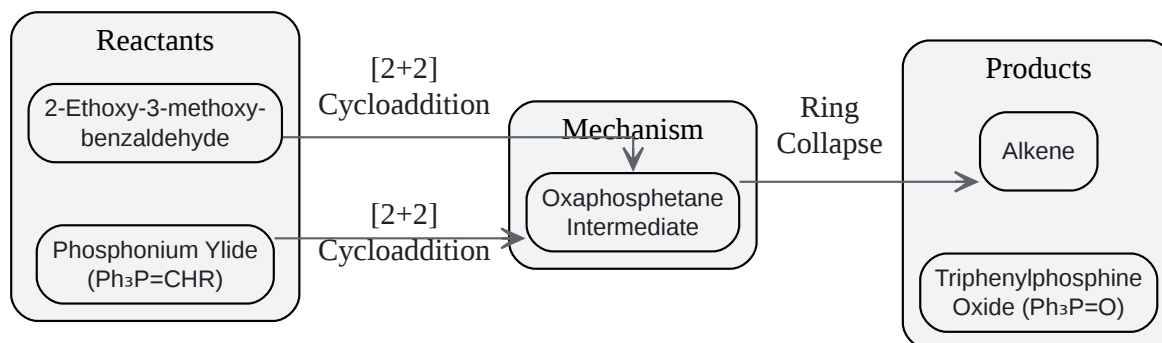
Note: NMR and IR data are predicted based on the structure and data from analogous compounds. Experimental verification is recommended.

Core Synthetic Applications

The aldehyde group is the primary site of reactivity, allowing for a wide range of transformations. The following sections detail key reactions using **2-ethoxy-3-methoxybenzaldehyde** as a starting material.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with high regioselectivity. It involves the reaction of the aldehyde with a phosphorus ylide.[2] Non-stabilized ylides typically favor the formation of (Z)-alkenes.[2][3]



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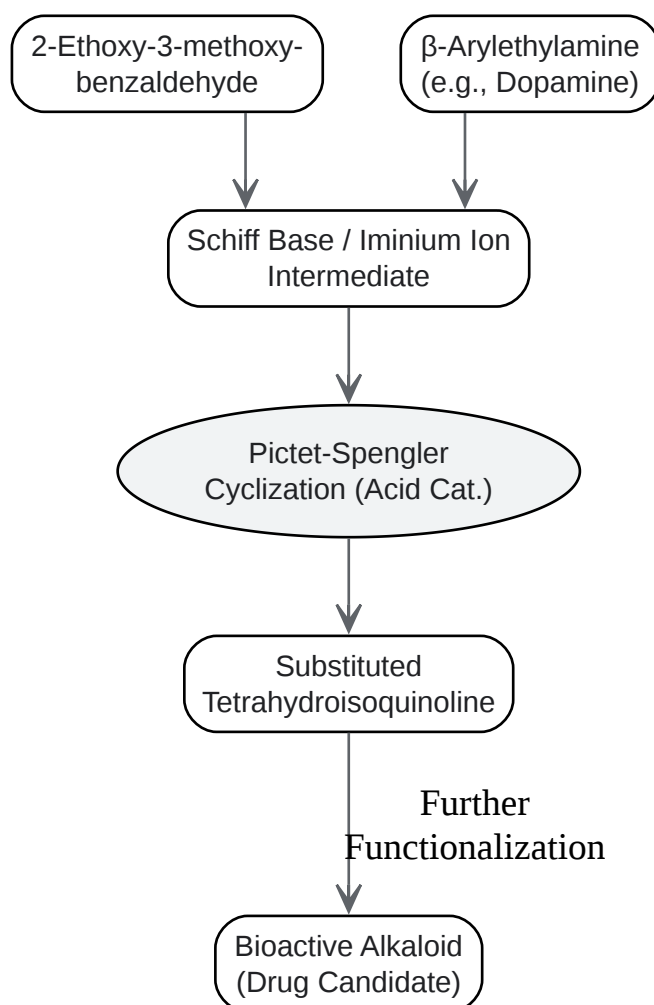
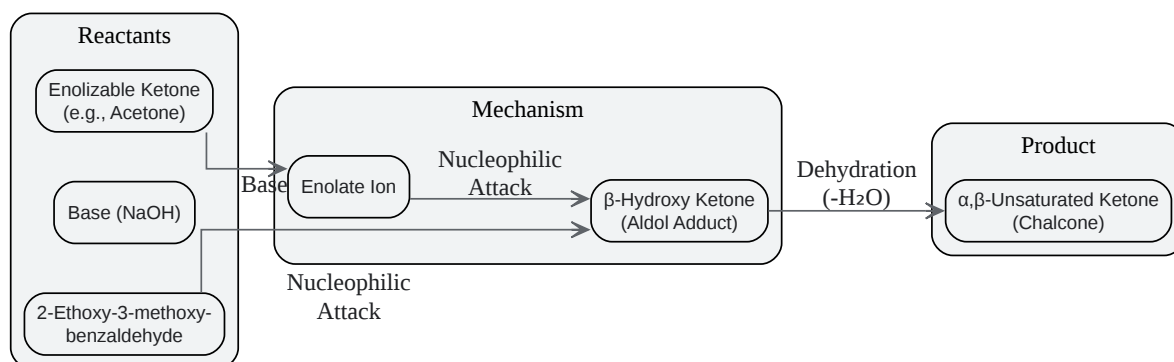
Caption: General mechanism of the Wittig Reaction.

- **Ylide Generation:** In a flame-dried, two-necked flask under an inert atmosphere (N_2 or Ar), suspend benzyltriphenylphosphonium chloride (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base such as n-butyllithium (n-BuLi) dropwise until the characteristic orange-red color of the ylide persists.
- **Reaction:** Dissolve **2-ethoxy-3-methoxybenzaldehyde** (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0°C .
- **Completion:** Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.
- **Quenching and Work-up:** Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH_4Cl). Extract the mixture with diethyl ether or ethyl acetate.
- **Purification:** Wash the combined organic layers with water and brine, dry over Na_2SO_4 , and concentrate. The crude product, containing the desired alkene and triphenylphosphine oxide, is then purified by column chromatography.^[4]

Reactant 1	Reactant 2	Base	Solvent	Product	Typical Yield
2-Ethoxy-3-methoxybenzaldehyde	Benzyltriphenylphosphonium chloride	n-BuLi	THF	1-(2-Ethoxy-3-methoxyphenyl)-2-phenylethene	75-90%
2-Ethoxy-3-methoxybenzaldehyde	Methyltriphenylphosphonium bromide	n-BuLi	THF	2-Ethoxy-3-methoxystyrene	80-95%

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a variant of the aldol condensation where an aromatic aldehyde reacts with an enolizable ketone or aldehyde in the presence of a base to form an α,β -unsaturated ketone (a chalcone).[5][6] This reaction is fundamental for creating scaffolds found in many biologically active compounds.[5]



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